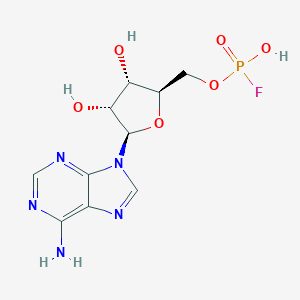

Adenosine monophosphofluoridate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El L-aspartato de sodio es una sal sódica del ácido L-aspártico, un aminoácido no esencial que juega un papel crucial en varios procesos metabólicos. Se utiliza comúnmente como suplemento dietético y tiene aplicaciones en la nutrición deportiva debido a su potencial para mejorar el rendimiento deportivo al aumentar la resistencia y reducir la fatiga .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El L-aspartato de sodio se puede sintetizar mediante la neutralización del ácido L-aspártico con hidróxido de sodio. La reacción típicamente implica disolver ácido L-aspártico en agua y agregar gradualmente hidróxido de sodio hasta que el pH alcance un nivel neutro. La solución se evapora luego para obtener L-aspartato de sodio en forma cristalina .

Métodos de producción industrial

La producción industrial de L-aspartato de sodio a menudo implica el uso de procesos de fermentación. Los microorganismos como Escherichia coli se modifican genéticamente para sobreproducir ácido L-aspártico, que luego se neutraliza con hidróxido de sodio para formar L-aspartato de sodio. Este método es eficiente y rentable para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

El L-aspartato de sodio sufre diversas reacciones químicas, que incluyen:

Transaminación: Actúa como donante de amina en las reacciones de transaminación, que son cruciales para el metabolismo de los aminoácidos.

Descarboxilación: Puede sufrir descarboxilación para formar beta-alanina.

Condensación: Participa en reacciones de condensación para formar péptidos y otras moléculas complejas.

Reactivos y condiciones comunes

Transaminación: Requiere enzimas aminotransferasas y alfa-cetoglutarato como co-sustrato.

Descarboxilación: Típicamente ocurre en condiciones ácidas con la presencia de enzimas descarboxilasas.

Condensación: A menudo implica el uso de agentes de acoplamiento como carbodiimidas en la síntesis de péptidos.

Principales productos

Oxaloacetato: Formado durante las reacciones de transaminación.

Beta-alanina: Producido mediante descarboxilación.

Péptidos: Resultan de reacciones de condensación.

Aplicaciones Científicas De Investigación

El L-aspartato de sodio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de péptidos y otras moléculas complejas.

Biología: Juega un papel en el estudio del metabolismo de los aminoácidos y la cinética enzimática.

Industria: Utilizado en la producción de suplementos dietéticos y como componente en varios ensayos bioquímicos.

Mecanismo De Acción

El L-aspartato de sodio ejerce sus efectos principalmente a través de su papel en el ciclo del ácido tricarboxílico (ciclo TCA). Se convierte en oxaloacetato, que es un intermedio clave en el ciclo TCA, facilitando la producción de energía. Además, actúa como precursor para la síntesis de otros aminoácidos, nucleótidos y neurotransmisores . Los objetivos moleculares incluyen enzimas involucradas en el ciclo TCA y el metabolismo de los aminoácidos .

Comparación Con Compuestos Similares

Compuestos similares

L-Ornitina: Otro aminoácido involucrado en el ciclo de la urea y la síntesis de proteínas.

L-Glutamato: Juega un papel similar en el metabolismo de los aminoácidos y actúa como neurotransmisor.

Ácido L-aspártico: El compuesto parental del L-aspartato de sodio, involucrado en vías metabólicas similares.

Singularidad

El L-aspartato de sodio es único debido a su forma de sal de sodio, que mejora su solubilidad y biodisponibilidad en comparación con el ácido L-aspártico. Esto lo hace más efectivo como suplemento dietético y en varias aplicaciones bioquímicas .

Propiedades

Número CAS |

19375-33-8 |

|---|---|

Fórmula molecular |

C10H13FN5O6P |

Peso molecular |

349.21 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid |

InChI |

InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 |

Clave InChI |

PZWOGYWWDIXJIB-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)F)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |

Sinónimos |

adenosine monophosphofluoridate AMPF |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)

![Dibenzo[a,o]perylene](/img/structure/B92097.png)